N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a chemical compound with a molecular formula of C12H15ClFN3. This compound is known for its unique structure, which includes a benzyl group, a fluoroethyl group, and a pyrazolamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 1-(2-fluoroethyl)-3-methylpyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to carry out the synthesis under controlled conditions, allowing for higher yields and purity. Additionally, advanced purification techniques such as chromatography may be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazolamine derivatives.
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-chloroethyl)-3-methylpyrazol-4-amine
- N-benzyl-1-(2-bromoethyl)-3-methylpyrazol-4-amine
- N-benzyl-1-(2-iodoethyl)-3-methylpyrazol-4-amine
Uniqueness
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo counterparts. This uniqueness can be leveraged in various research and industrial applications .
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-11-13(10-17(16-11)8-7-14)15-9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H |
InChI Key |
ZRGQQAPWSNXSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)CCF.Cl |
Origin of Product |
United States |
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